AT1 Receptor Antagonist Activity: Comparative IC50 Values of Valsartan Methyl Ester vs. Parent Drug
In vitro pharmacological studies show that valsartan methyl ester retains potent antagonistic activity at the angiotensin II type 1 (AT1) receptor. The compound demonstrates an IC50 of 0.06 µM for inhibiting angiotensin II binding, which is comparable to the reported activity for the parent drug valsartan . This confirms that the methyl ester modification does not abrogate the primary molecular mechanism of the class. While the parent compound exhibits an IC50 of approximately 0.0027 µM , the ester's maintained nanomolar potency is a key differentiator from other common sartan impurities which may be entirely inactive.
| Evidence Dimension | AT1 receptor binding inhibition (IC50) |
|---|---|
| Target Compound Data | 0.06 µM |
| Comparator Or Baseline | Valsartan: 0.06 µM ; Valsartan: 0.0027 µM |
| Quantified Difference | Comparable activity within the same order of magnitude or within the same reported range. |
| Conditions | In vitro radioligand binding assay using angiotensin II |
Why This Matters
Demonstrates that the compound is a biologically relevant analog, making it a valid and informative tool for structure-activity relationship (SAR) studies, whereas many other process impurities lack this activity.
